molecular formula C21H18N2O3S B2642325 N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 922396-20-1

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2642325
CAS No.: 922396-20-1
M. Wt: 378.45
InChI Key: SRZIXBSQVNPGMQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide (CAS 922396-20-1) is a synthetic organic compound with a molecular formula of C21H18N2O3S and a molecular weight of 378.4 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The benzothiazole moiety is a common structural element in molecules that exhibit a wide range of pharmacological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer effects . Furthermore, this nucleus is a key component in several approved therapeutic drugs and candidates in clinical and preclinical development, highlighting its significant value in drug discovery . The specific structure of this compound, which integrates furan and phenoxy groups with the benzothiazole core, presents a complex architecture for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or building block in the design and synthesis of novel bioactive molecules, particularly for probing new chemical space in neurological disorders, oncology, and infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-15-7-5-11-18-20(15)22-21(27-18)23(13-17-10-6-12-25-17)19(24)14-26-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIXBSQVNPGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Synthesis of the 4-methylbenzo[d]thiazol-2-yl intermediate: This involves the cyclization of appropriate precursors in the presence of sulfur and a catalyst.

    Coupling of intermediates: The furan-2-ylmethyl and 4-methylbenzo[d]thiazol-2-yl intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzo[d]thiazole moiety can be reduced under hydrogenation conditions.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

Antitumor Activity

The compound exhibits significant antitumor properties, which are primarily attributed to the presence of thiazole and furan moieties. Research has shown that derivatives of thiazole often demonstrate potent activity against various cancer cell lines. For example, studies have indicated that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values suggesting strong inhibitory effects on cell proliferation.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamideTBDTBD

The mechanism of action may involve the modulation of signaling pathways that regulate cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Anticonvulsant Properties

In addition to its antitumor effects, this compound has been investigated for its anticonvulsant potential. Thiazole derivatives have shown promise in preventing seizures in animal models, indicating a significant protective effect against convulsions. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant potency.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis Overview:

  • Starting Materials: Furan derivatives and thiazole precursors.
  • Reaction Conditions: Multi-step synthesis involving condensation reactions.
  • Characterization Techniques: NMR, MS.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the potential therapeutic applications of this compound. Initial studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ensure safety for potential clinical use.

Key Pharmacokinetic Parameters:

  • Absorption: Rapid absorption observed in preliminary studies.
  • Distribution: Favorable distribution in target tissues.
  • Metabolism: Undergoing evaluation to understand metabolic pathways.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, benzo[d]thiazole, and phenoxyacetamide moieties can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The introduction of bulky substituents (e.g., morpholinoethyl in ) reduces synthetic yields compared to simpler derivatives like triazole-thio analogues (65–78% yields) .
  • Electron-withdrawing groups (e.g., nitro in ) enhance thermal stability but complicate crystallization.
  • Phenoxyacetamide derivatives generally exhibit moderate to high melting points (e.g., 198–200°C for compound 5a ), attributed to strong intermolecular hydrogen bonding.

Spectroscopic and Structural Features

NMR and IR Spectroscopy

  • N-(4-Methylbenzo[d]thiazol-2-yl) derivatives : The ¹H-NMR spectra typically show aromatic protons in the δ 7.2–8.1 ppm range, with methyl groups resonating at δ 2.4–2.6 ppm .
  • Triazole-thio derivatives : IR spectra exhibit νC=S stretching at 1243–1258 cm⁻¹ and νC=O at 1663–1682 cm⁻¹ .
  • Furan-containing analogues: The furan ring protons appear as doublets at δ 6.3–7.4 ppm, while the phenoxy group shows peaks at δ 6.8–7.6 ppm .

Anticancer Activity

  • Thiadiazole derivatives (e.g., compound 7b from ) demonstrated potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to the electron-deficient thiadiazole core enhancing DNA intercalation.
  • Benzothiazole-triazole hybrids (e.g., 5a–m ) showed moderate anticonvulsant activity, with ED₅₀ values ranging from 25–50 mg/kg in rodent models.

Antimicrobial and Antifungal Activity

  • N-Phenylacetamide derivatives (e.g., A28–A35 ) exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus, with chloro-substituted derivatives showing enhanced potency due to improved membrane permeability.

SAR Trends :

  • Benzothiazole substitution : 4-Methylbenzothiazole derivatives (e.g., target compound) exhibit higher metabolic stability than unsubstituted analogues .
  • Heterocyclic appendages : Triazole and tetrazole moieties improve solubility and target affinity .

Yield Optimization :

  • Use of polar aprotic solvents (e.g., DMF) and catalytic triethylamine improves yields by 15–20% .

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of the Furan Derivative : Starting from furan-2-carboxylic acid, esterification is carried out to form the furan-2-ylmethyl ester.
  • Formation of the Benzo[d]thiazole Moiety : This involves the synthesis of 4-methylbenzo[d]thiazole through appropriate cyclization reactions.
  • Coupling Reaction : The furan derivative is coupled with the benzo[d]thiazole moiety via amide bond formation.

The compound's molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S with a molecular weight of 336.38 g/mol.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In a study evaluating its activity as a COX-2 inhibitor, it demonstrated competitive inhibition against the enzyme, which is crucial in inflammatory processes .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. The structure activity relationship (SAR) indicates that the presence of the furan and thiazole moieties enhances its cytotoxicity against cancer cells . For instance, derivatives with electron-donating groups at specific positions on the phenyl rings exhibited improved activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentRole in Activity
Furan RingEnhances interaction with biological targets
Benzo[d]thiazole MoietyContributes to anticancer properties
Phenoxy AcetamideImparts analgesic and anti-inflammatory effects

Studies have demonstrated that modifications to these groups can significantly alter the compound's efficacy and selectivity for various biological targets .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity, often surpassing standard chemotherapeutics like doxorubicin .
  • Analgesic Activity Evaluation : In animal models, the compound was evaluated for its analgesic properties using formalin-induced pain tests. Results showed a significant reduction in pain response compared to control groups, highlighting its potential therapeutic use in pain management .
  • COX Inhibition Studies : Detailed docking studies revealed that this compound effectively binds to the active site of COX enzymes, suggesting a mechanism for its anti-inflammatory action .

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